[3,4,5-Tris(hexadecyloxy)phenyl]methanol
Description
[3,4,5-Tris(hexadecyloxy)phenyl]methanol is a dendritic amphiphilic compound characterized by a central phenyl ring substituted with three hexadecyloxy (C₁₆H₃₃O-) chains at the 3-, 4-, and 5-positions and a hydroxymethyl (-CH₂OH) group at the benzylic position. Its structure combines hydrophobic alkyl chains with a polar alcohol moiety, enabling applications in self-assembly, liquid crystal engineering, and nanomaterials.
Synthesis: The compound is synthesized via hydrolysis of ethyl 3,4,5-tris(hexadecyloxy)benzoate (S2) under basic conditions, yielding the methanol derivative (S6) as a colorless solid with a 61% yield . Key spectroscopic data include:
Properties
CAS No. |
138433-01-9 |
|---|---|
Molecular Formula |
C55H104O4 |
Molecular Weight |
829.4 g/mol |
IUPAC Name |
(3,4,5-trihexadecoxyphenyl)methanol |
InChI |
InChI=1S/C55H104O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-57-53-49-52(51-56)50-54(58-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)59-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50,56H,4-48,51H2,1-3H3 |
InChI Key |
XCPQOSBFROGWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Functional Group Modifications in Tris(hexadecyloxy)phenyl Derivatives
Key Findings :
- The methanol derivative exhibits strong hydrogen-bonding capability via its -CH₂OH group, enhancing its use in supramolecular assemblies .
- Aniline and ethanamine analogs prioritize reactivity toward imine/amide bond formation, enabling integration into polymers or photoactive materials .
Alkyl Chain Length Variations
Table 2: Impact of Alkyl Chain Length on Physical Properties
Key Findings :
- Hexadecyloxy (C₁₆) chains impart higher hydrophobicity and thermal stability, favoring membrane-mimetic or thermotropic liquid crystal applications .
- Dodecyloxy (C₁₂) analogs exhibit improved solubility in organic solvents (e.g., chloroform), making them preferable for solution-phase syntheses .
Structural Analogs with Extended Aromatic Systems
Table 3: Comparison with Anthracene-Based Derivatives
Key Findings :
Q & A
Q. What are the optimized synthetic routes for [3,4,5-Tris(hexadecyloxy)phenyl]methanol, and how can yield and purity be improved?
The synthesis likely involves reducing a precursor carboxylic acid or ester using borane-based reagents (e.g., BH₃-THF) in aprotic solvents like THF, followed by quenching with methanol . Key steps include:
- Precursor selection : Starting with 3,4,5-tris(hexadecyloxy)benzoic acid to ensure proper substitution.
- Reagent optimization : Using excess BH₃-THF (1.5–2 equivalents) to drive complete reduction.
- Purification : Column chromatography or recrystallization to isolate the product from unreacted hexadecyloxy chains, which may cause solubility challenges. Yield improvements (>85%) can be achieved by maintaining anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the methanol group (-CH₂OH) and tris-hexadecyloxy substitution. Look for:
- Mass spectrometry (HRMS) : To verify molecular ion peaks and rule out impurities from incomplete substitution.
- FT-IR : O-H stretching (~3200–3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Q. How can researchers address solubility challenges during experimental workflows?
The long hydrophobic hexadecyloxy chains limit solubility in polar solvents. Strategies include:
- Solvent selection : Use THF, dichloromethane, or chloroform for reactions .
- Temperature modulation : Gentle heating (30–40°C) to enhance dissolution without degrading the compound.
- Surfactant-assisted dispersion : For aqueous systems, employ nonionic surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. What computational methods are suitable for studying the structure-property relationships of this compound?
- Density Functional Theory (DFT) : To model electronic effects of the tris-hexadecyloxy groups on the methanol moiety’s reactivity.
- Molecular Dynamics (MD) : Simulate self-assembly behavior in lipid bilayers or micelles, leveraging the compound’s amphiphilic nature .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
Q. How can thermal stability and decomposition pathways be analyzed experimentally?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C due to stable aryl ether bonds) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and oxidative degradation profiles.
- Isothermal Stability Tests : Monitor structural integrity under controlled temperatures (e.g., 80°C for 24 hours) .
Q. What strategies resolve contradictions in reported catalytic or biological activity data?
- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ measurements for enzyme inhibition).
- Controlled variable testing : Isolate factors like solvent polarity, pH, or trace impurities affecting activity .
- Reproducibility protocols : Validate results across multiple labs with shared batches of the compound .
Q. What derivatization pathways enable functionalization of the methanol group for advanced applications?
- Esterification : React with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters, enhancing lipophilicity .
- Oxidation : Use mild oxidants (e.g., MnO₂) to convert -CH₂OH to -CHO for cross-coupling reactions .
- Sulfonation : Introduce sulfonate groups via SO₃/pyridine complexes to improve aqueous solubility .
Q. How should researchers mitigate safety risks associated with handling this compound?
- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with analogous tris-alkoxy compounds .
- Reaction Optimization : Employ Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios .
- Collaborative Repositories : Share synthetic protocols and spectral data in open-access platforms (e.g., Zenodo) to address reproducibility gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
